5-benzyl-6,8-dibromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide
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Overview
Description
5-benzyl-6,8-dibromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide is a complex organic compound belonging to the class of triazinoindole derivatives.
Preparation Methods
The synthesis of 5-benzyl-6,8-dibromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide typically involves a multi-step process. One common method starts with the preparation of 3-amino-[1,2,4]-triazino[5,6-b]indole by reacting isatin with 2-aminoguanidinium carbonate in boiling acetic acid . Subsequent steps involve the introduction of benzyl and dibromo groups, followed by the addition of a hydrosulfide moiety. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-benzyl-6,8-dibromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dibromo groups to less reactive species.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine sites, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-benzyl-6,8-dibromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-benzyl-6,8-dibromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide involves its ability to bind to specific molecular targets. For instance, as an iron chelator, it selectively binds to ferrous ions, thereby reducing the availability of iron for cancer cells. This leads to the inhibition of cell proliferation and induction of apoptosis through the mitochondrial pathway .
Comparison with Similar Compounds
Similar compounds to 5-benzyl-6,8-dibromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide include other triazinoindole derivatives such as:
- 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- 2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methyl-2-pyridinyl)acetamide
These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and applications. The uniqueness of this compound lies in its specific combination of benzyl, dibromo, and hydrosulfide groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H10Br2N4S |
---|---|
Molecular Weight |
450.2 g/mol |
IUPAC Name |
5-benzyl-6,8-dibromo-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C16H10Br2N4S/c17-10-6-11-13-15(19-16(23)21-20-13)22(14(11)12(18)7-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,19,21,23) |
InChI Key |
ZFEBTFWQSBZCCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3Br)Br)C4=NNC(=S)N=C42 |
Origin of Product |
United States |
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